Succinyl coenzyme A sodium salt

Catalog No.
S844676
CAS No.
108347-97-3
M.F
C25H40N7NaO19P3S
M. Wt
890.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinyl coenzyme A sodium salt

CAS Number

108347-97-3

Product Name

Succinyl coenzyme A sodium salt

IUPAC Name

sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate

Molecular Formula

C25H40N7NaO19P3S

Molecular Weight

890.6 g/mol

InChI

InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1

InChI Key

MZSOFLIDFHDGAA-YXKORUMSSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Substrate for Enzyme Studies

Succinyl-CoA acts as a substrate for specific enzymes, allowing researchers to analyze their activity and function.

  • Enzyme Specificity and Kinetics: By studying how enzymes interact with Succinyl-CoA, scientists can determine their substrate preference and reaction rates. This information is valuable for understanding enzyme mechanisms and designing drugs that target specific enzymes [1]. Examples include enzymes like acetate:succinate CoA-transferase and 5-aminolevulinate synthase (ALA synthase) [1].

[1] ()

Intermediate in the Citric Acid Cycle

Succinyl-CoA is a key intermediate in the citric acid cycle, also known as the Krebs cycle. This cycle is the primary pathway for cellular energy production. Researchers use Succinyl-CoA to investigate the regulation and efficiency of the citric acid cycle in various organisms and tissues [2].

[2] ()

Heme Synthesis

Succinyl-CoA plays a vital role in the first step of heme synthesis. Heme is a critical component of hemoglobin, the oxygen-carrying molecule in red blood cells. By studying the interaction of Succinyl-CoA with glycine in this process, researchers can gain insights into heme metabolism and potentially develop therapies for heme-related disorders [3].

[3] ()

Additional Considerations:

  • Due to its instability, Succinyl-CoA is typically commercially available as its sodium salt, which improves its shelf life.
  • Succinyl-CoA deficiency, often caused by vitamin B12 deficiency, can disrupt heme and energy production, leading to health problems. Research on Succinyl-CoA can contribute to the understanding and treatment of such conditions.

Succinyl coenzyme A sodium salt is a biochemical compound that plays a crucial role as an intermediate in the citric acid cycle, also known as the Krebs cycle. It has the chemical formula C₂₅H₃₈N₇O₁₉P₃S²⁻ and is characterized by its complex structure, which includes multiple functional groups essential for its biological activity. This compound is typically available as a crystalline solid and can be solubilized in aqueous solutions for various applications in biochemical research and industrial processes .

  • Conversion to Succinate: In the citric acid cycle, succinyl coenzyme A is converted into succinate through a reaction catalyzed by succinyl-CoA synthetase. This reaction also produces guanosine triphosphate, which is a high-energy molecule .
  • Synthesis of Heme: Succinyl coenzyme A is involved in the biosynthesis of heme, a vital component of hemoglobin and other heme-containing proteins. This process involves the condensation of succinyl coenzyme A with glycine to form aminolevulinic acid .

These reactions highlight the compound's pivotal role in energy metabolism and biosynthetic pathways.

The biological activity of succinyl coenzyme A sodium salt is primarily linked to its function in metabolic pathways. It serves as a substrate for various enzymes, facilitating critical reactions in cellular respiration and energy production. Its role in the citric acid cycle underscores its importance in generating ATP, which is essential for cellular functions. Additionally, it participates in the synthesis of important biomolecules, including fatty acids and amino acids .

Succinyl coenzyme A sodium salt can be synthesized using several methods:

  • Enzymatic Synthesis: The compound can be produced enzymatically by utilizing specific enzymes such as succinyl-CoA synthetase, which catalyzes the formation of succinyl coenzyme A from acetate and oxaloacetate.
  • Chemical Synthesis: Chemical synthesis routes often involve the reaction of coenzyme A with succinic anhydride or succinic acid under controlled conditions to form succinyl coenzyme A, followed by neutralization with sodium hydroxide to yield the sodium salt form .
  • Extraction from Biological Sources: Succinyl coenzyme A can also be extracted from biological tissues where it naturally occurs as part of metabolic processes.

Succinyl coenzyme A sodium salt has diverse applications across various fields:

  • Biochemical Research: It is widely used as a substrate in enzyme assays to study metabolic pathways and enzyme kinetics.
  • Pharmaceuticals: The compound's role in metabolism makes it a candidate for drug development, particularly for conditions related to metabolic dysfunctions.
  • Food Industry: It may be utilized as a food additive or flavor enhancer due to its involvement in flavor development through metabolic processes .

Research on the interactions of succinyl coenzyme A sodium salt has revealed its participation in numerous enzyme-catalyzed reactions. Studies focus on its specificity and kinetics with various enzymes, such as:

  • Acetate:Succinate CoA Transferase: This enzyme transfers CoA from acetate to succinate.
  • Succinyl-CoA Synthetase: Investigations into this enzyme help elucidate how succinyl coenzyme A contributes to ATP production during the citric acid cycle.

These interaction studies provide insights into its metabolic roles and potential therapeutic applications.

Succinyl coenzyme A sodium salt shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some comparable compounds:

Compound NameStructure SimilarityRole in Metabolism
Acetyl Coenzyme ASimilar backboneKey intermediate in fatty acid metabolism
Malonyl Coenzyme ASimilar backboneInvolved in fatty acid synthesis
Alpha-KetoglutarateSimilar cyclic structureIntermediate in citric acid cycle

Uniqueness of Succinyl Coenzyme A Sodium Salt

What distinguishes succinyl coenzyme A sodium salt from these similar compounds is its specific role as an intermediate that links carbohydrate metabolism with amino acid and heme biosynthesis. Its unique ability to participate in energy production while also serving as a precursor for other essential biomolecules highlights its significance within cellular metabolism .

XLogP3

-5.6

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

10

Exact Mass

890.12102352 g/mol

Monoisotopic Mass

890.12102352 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-04-14

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